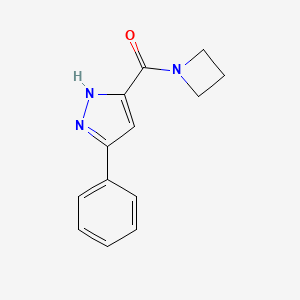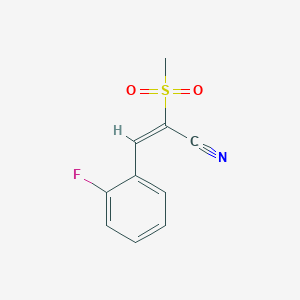
N-(2-bromo-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, commonly known as BMX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMX belongs to the class of oxazole derivatives and has been found to exhibit promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of BMX is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. BMX has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in inflammation and cancer. BMX has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
BMX has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the body. BMX has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMX has several advantages for use in lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. BMX has also been found to exhibit low toxicity and is well-tolerated by cells and animals. However, the limitations of BMX include its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of BMX. One potential area of research is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BMX has also been studied for its potential use in the treatment of cancer, and further research in this area is needed to determine its efficacy. Additionally, the development of more soluble forms of BMX could enhance its potential for use in vivo.
Métodos De Síntesis
The synthesis of BMX involves the reaction of 2-bromo-4-methylphenylamine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and hydrolysis with sodium hydroxide. The final product obtained is BMX, which is a white crystalline solid.
Aplicaciones Científicas De Investigación
BMX has been extensively studied for its potential therapeutic properties. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. BMX has also been reported to possess antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-3-4-10(9(13)5-7)14-12(16)11-6-8(2)15-17-11/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJPHONIONPNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NO2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)

![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)






![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
